4-acetyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Description
4-acetyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a structurally complex benzamide derivative featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core. The molecule includes a 4-acetyl substituent on the benzamide moiety and a prop-2-enyl (allyl) group at the 7-position of the dioxolo-benzothiazole ring.
Properties
IUPAC Name |
4-acetyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-3-8-22-15-9-16-17(26-11-25-16)10-18(15)27-20(22)21-19(24)14-6-4-13(5-7-14)12(2)23/h3-7,9-10H,1,8,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHWZRFLWNLUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the dioxole ring and the acetyl group. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and dioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyls, or aryls.
Scientific Research Applications
4-acetyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzamide and heterocyclic derivatives. Below is a detailed comparison with analogous compounds reported in the literature.
Structural Analogues
2.1.1 (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives
- Core Structure : Benzamide linked to a thiazolidinedione (TZD) ring via a methylidene group.
- Key Differences: The TZD ring (2,4-dioxothiazolidine) in this analogue replaces the dioxolo-benzothiazole system in the target compound. TZD derivatives are known for their roles as peroxisome proliferator-activated receptor (PPAR) agonists, whereas the dioxolo-benzothiazole system may confer distinct electronic properties due to its fused aromaticity and sulfur heteroatom .
2.1.2 Phenyl-[1,3]dioxolo[4,5-c]pyridinyl Derivatives (Patent EP)
- Core Structure : Dioxolo-pyridinyl scaffolds linked to phenyl, heteroaryl, or piperidinyl groups.
- The patent highlights applications in medicinal chemistry, suggesting that the target compound’s benzothiazole-dioxolo system may similarly interact with biological targets but with modified affinity or selectivity .
2.1.3 4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one Derivatives
- Core Structure : Oxazolone fused to a benzylidene group and substituted with a 5-fluoroindole moiety.
- Key Differences :
- The oxazolone core introduces a lactone ring, contrasting with the planar benzothiazole-dioxolo system.
- The 5-fluoroindole substituent provides halogen-based bioactivity (e.g., antimicrobial, antioxidant), whereas the acetyl-allyl groups in the target compound may prioritize different mechanisms .
Biological Activity
4-acetyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on antimicrobial, anticonvulsant, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a benzothiazole core linked to a dioxole moiety and an acetamide group. The structural complexity contributes to its diverse biological activities. The molecular formula is C₁₇H₁₅N₃O₃S, and its molecular weight is approximately 341.39 g/mol.
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, a study on similar benzothiazole derivatives indicated moderate antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.23 to 0.94 mg/mL against various bacterial strains such as E. coli and S. typhimurium .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 2j | E. coli | 0.23 |
| 2b | S. typhimurium | 0.23 |
| 2d | Bacillus cereus | 0.23 |
The mechanism of action appears to involve the inhibition of critical bacterial enzymes, such as MurB and lanosterol demethylase, which are essential for bacterial cell wall synthesis and ergosterol biosynthesis respectively .
Anticonvulsant Activity
Research has also evaluated the anticonvulsant potential of benzothiazole derivatives. A series of compounds were tested using the maximal electroshock (MES) and the pentylenetetrazol (PTZ) models for seizure induction. The results demonstrated that several synthesized compounds exhibited significant anticonvulsant activity without neurotoxicity .
| Compound ID | MES Activity | PTZ Activity | Neurotoxicity |
|---|---|---|---|
| 11 | Active | Active | None |
| 12 | Active | Inactive | None |
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazole derivatives have also been documented. Compounds similar to the target structure have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Study on Antibacterial Efficacy
A study conducted by Haroun et al. synthesized novel benzothiazole-based thiazolidinones and evaluated their antibacterial activity against a panel of pathogens. The results indicated that these compounds were more effective than traditional antibiotics like ampicillin and streptomycin against several strains .
Evaluation of Toxicity
In a comprehensive evaluation of toxicity, compounds were subjected to LD50 tests, revealing low toxicity profiles (LD50 values between 350–1000 mg/kg), which supports their safety for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
